molecular formula C20H20N4OS B2496748 8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2309597-96-2

8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2496748
CAS No.: 2309597-96-2
M. Wt: 364.47
InChI Key: GKMSSZDCXQIVIV-UHFFFAOYSA-N
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Description

8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique combination of heterocyclic structures, including thiophene, triazole, and azabicyclooctane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of three distinct heterocyclic structures, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-20(15-3-1-14(2-4-15)16-7-8-26-11-16)24-17-5-6-18(24)10-19(9-17)23-13-21-12-22-23/h1-4,7-8,11-13,17-19H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMSSZDCXQIVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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